Adotc cpd Adotc cpd
Brand Name: Vulcanchem
CAS No.: 6542-44-5
VCID: VC1743126
InChI: InChI=1S/C23H25NO8/c1-9(25)14-19(28)17(24(3)4)12-8-11-16(21(30)23(12,32)20(14)29)18(27)15-10(22(11,2)31)6-5-7-13(15)26/h5-7,11-12,17,26-27,29,31-32H,8H2,1-4H3/t11-,12-,17-,22+,23+/m0/s1
SMILES: CC(=O)C1=C(C2(C(CC3C(=C(C4=C(C3(C)O)C=CC=C4O)O)C2=O)C(C1=O)N(C)C)O)O
Molecular Formula: C23H25NO8
Molecular Weight: 443.4 g/mol

Adotc cpd

CAS No.: 6542-44-5

Cat. No.: VC1743126

Molecular Formula: C23H25NO8

Molecular Weight: 443.4 g/mol

* For research use only. Not for human or veterinary use.

Adotc cpd - 6542-44-5

Specification

CAS No. 6542-44-5
Molecular Formula C23H25NO8
Molecular Weight 443.4 g/mol
IUPAC Name (1S,4aR,11S,11aS,12aS)-3-acetyl-1-(dimethylamino)-4,4a,6,7,11-pentahydroxy-11-methyl-1,11a,12,12a-tetrahydrotetracene-2,5-dione
Standard InChI InChI=1S/C23H25NO8/c1-9(25)14-19(28)17(24(3)4)12-8-11-16(21(30)23(12,32)20(14)29)18(27)15-10(22(11,2)31)6-5-7-13(15)26/h5-7,11-12,17,26-27,29,31-32H,8H2,1-4H3/t11-,12-,17-,22+,23+/m0/s1
Standard InChI Key VCGJFFLJLRZIHG-OIVQWWNTSA-N
Isomeric SMILES CC(=O)C1=C([C@@]2([C@@H](C[C@H]3C(=C(C4=C([C@@]3(C)O)C=CC=C4O)O)C2=O)[C@@H](C1=O)N(C)C)O)O
SMILES CC(=O)C1=C(C2(C(CC3C(=C(C4=C(C3(C)O)C=CC=C4O)O)C2=O)C(C1=O)N(C)C)O)O
Canonical SMILES CC(=O)C1=C(C2(C(CC3C(=C(C4=C(C3(C)O)C=CC=C4O)O)C2=O)C(C1=O)N(C)C)O)O

Introduction

Adotc cpd, chemically designated as 2-Acetyl-2-decarboxamidooxytetracycline, is a tetracycline derivative with notable structural and physicochemical properties. This compound is primarily recognized in pharmaceutical and chemical research for its role as an impurity or intermediate in antibiotic synthesis. Below is a detailed analysis of its characteristics, supported by diverse scientific sources.

Structural Analysis

The IUPAC name of Adotc cpd is (1S,4aR,11S,11aS,12aS)-3-acetyl-1-(dimethylamino)-4,4a,6,7,11-pentahydroxy-11-methyl-1,11a,12,12a-tetrahydrotetracene-2,5-dione . Its structure features:

  • A tetracyclic naphthacene backbone.

  • Acetyl and dimethylamino functional groups.

  • Multiple hydroxyl and ketone moieties .

The compound’s stereochemistry is critical to its interactions, with chiral centers at positions 1, 4a, 11, 11a, and 12a .

Adotc cpd is referenced under multiple aliases in scientific literature:

SynonymSource
Oxytetracycline Impurity C
2-Descarbamoyl-2-acetyltetracycline
Doxycycline hyclate EP Impurity F
KF6I0R5HOO (UNII code)

Regulatory databases classify it as a pharmaceutical impurity, with limited standalone therapeutic applications .

Research and Industrial Relevance

  • Pharmaceutical Role: Primarily identified as an impurity in oxytetracycline and doxycycline synthesis .

  • Analytical Applications: Used as a reference standard in HPLC and mass spectrometry for antibiotic quality control .

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